1-(2,3-dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea

Epigenetic regulation BRD4 bromodomain Protein–ligand interaction

1-(2,3-Dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea (CAS 1219912-83-0) is a synthetic N-alkyl-N′-aryl urea derivative with molecular formula C₁₅H₂₂N₂O₄ and molecular weight 294.35 g/mol. It is registered in the ChEMBL database (CHEMBL4465316) and BindingDB (BDBM50529543) as a screening compound with reported biochemical binding data.

Molecular Formula C15H22N2O4
Molecular Weight 294.351
CAS No. 1219912-83-0
Cat. No. B2773323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea
CAS1219912-83-0
Molecular FormulaC15H22N2O4
Molecular Weight294.351
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)NC(=O)NCC2(CCCC2)O
InChIInChI=1S/C15H22N2O4/c1-20-12-7-5-6-11(13(12)21-2)17-14(18)16-10-15(19)8-3-4-9-15/h5-7,19H,3-4,8-10H2,1-2H3,(H2,16,17,18)
InChIKeyGTJLAQYSDZBUDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,3-Dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea (CAS 1219912-83-0): Core Identity and Physicochemical Baseline for Procurement Decisions


1-(2,3-Dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea (CAS 1219912-83-0) is a synthetic N-alkyl-N′-aryl urea derivative with molecular formula C₁₅H₂₂N₂O₄ and molecular weight 294.35 g/mol [1]. It is registered in the ChEMBL database (CHEMBL4465316) and BindingDB (BDBM50529543) as a screening compound with reported biochemical binding data [2]. The compound features a 2,3-dimethoxy-substituted phenyl ring connected via a urea linker to a (1-hydroxycyclopentyl)methyl moiety. Its calculated physicochemical profile (AlogP 2.13, polar surface area 79.82 Ų, 3 hydrogen bond donors, 4 hydrogen bond acceptors, QED 0.78) places it within drug-like chemical space with zero violations of Lipinski's Rule of Five [3].

Why In-Class Substitution of 1-(2,3-Dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea Is Not Scientifically Valid Without Quantitative Evidence


N-Alkyl-N′-aryl ureas bearing dimethoxyphenyl and hydroxycyclopentyl substituents are not interchangeable despite sharing a common urea pharmacophore. Even among close structural analogs—such as the 3,5-dimethoxy regioisomer (CAS 1219914-41-6) or the 2-methoxy-5-chloro analog (CAS 1226435-42-2)—differences in the methoxy substitution pattern and the presence or absence of the tertiary hydroxyl group on the cyclopentyl ring can fundamentally alter conformational preferences, hydrogen bonding capacity, and target binding [1]. A systematic conformational study of N-aryl-N′-cyclopentyl ureas demonstrated that the methylation pattern on the aryl ring significantly modulates the cis-trans vs. trans-trans equilibrium of the urea linkage, which directly impacts molecular recognition by biological targets [1]. The hydroxycyclopentyl moiety of this specific compound introduces an additional hydrogen bond donor (HBD count = 3) absent in non-hydroxylated analogs such as N-cyclopentyl-N′-(2,4-dimethoxyphenyl)urea (HBD = 2; PSA = 48.43 Ų vs. 79.82 Ų for the target compound), which can meaningfully alter solubility, permeability, and protein-binding profiles . Generic substitution without head-to-head comparative data therefore carries an unquantified risk of altered bioactivity, selectivity, and physicochemical behavior.

Quantitative Differentiation Evidence: 1-(2,3-Dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea vs. Closest Structural Analogs


BRD4 Bromodomain 1 Binding Affinity (Kd) – Target Compound vs. Screening Library Baseline

The target compound exhibits measurable binding to BRD4 bromodomain 1 with a Kd of 44,000 nM (44 µM) determined by PrOF NMR assay, indicating weak but detectable engagement with this epigenetic reader domain [1]. This binding was further confirmed by a CPMG assay showing 100% resonance intensity reduction relative to control [2]. The source document (ACS Med Chem Lett, 2019) indicates this compound was part of a larger screening effort; however, binding data for closely matched analogs (e.g., the 3,5-dimethoxy regioisomer CAS 1219914-41-6) are not publicly available in the same assay system, precluding direct head-to-head affinity comparison at this time [2]. Users evaluating this compound for BRD4-related applications must independently establish selectivity against the 3,5-dimethoxy regioisomer and other in-class analogs.

Epigenetic regulation BRD4 bromodomain Protein–ligand interaction

Physicochemical Differentiation: Hydrogen Bond Donor Capacity and Polar Surface Area vs. Non-Hydroxylated Cyclopentyl Urea Analogs

The (1-hydroxycyclopentyl)methyl substituent in the target compound contributes a tertiary hydroxyl group, yielding a hydrogen bond donor count (HBD) of 3 and a polar surface area (PSA) of 79.82 Ų [1]. In contrast, the structurally related N-cyclopentyl-N′-(2,4-dimethoxyphenyl)urea (ChemDiv Y206-0938), which lacks the hydroxyl group, has HBD = 2 and PSA = 48.43 Ų . This represents a 65% increase in PSA and an additional HBD, which can decrease passive membrane permeability (estimated logP difference: 2.13 vs. 2.57, a ΔlogP of –0.44) and increase aqueous solubility. These physicochemical differences may be exploited in solubility-limited or permeability-optimized experimental designs.

Medicinal chemistry Drug-likeness Physicochemical property optimization

Conformational Landscape: Urea cis–trans Equilibrium Tuning by N-Aryl Substitution Pattern

A systematic conformational study of N-aryl (phenyl and pyridyl)-N′-cyclopentyl ureas demonstrated that the N-methylation pattern on the aryl ring significantly shifts the trans–trans to cis–trans equilibrium of the urea linkage [1]. For N-phenyl-N′-cyclopentyl urea, the trans–trans and cis–trans conformations are energetically equivalent, and the cis–trans conformation is stabilized by an internal hydrogen bond to the N′-hydrogen [1]. In the target compound, the 2,3-dimethoxy substitution pattern on the phenyl ring is expected to influence this conformational equilibrium through steric and electronic effects distinct from the 3,5-dimethoxy regioisomer or non-methoxylated analogs. Quantitative free-energy landscape data (DFT-validated) are available for the core N-cyclopentyl-N′-aryl urea scaffold, providing a class-level framework for rationalizing differential target engagement [1].

Conformational analysis Urea pharmacophore Drug design

Structural Uniqueness of the 2,3-Dimethoxyphenyl Regioisomer Within the Hydroxycyclopentyl Urea Series

The CAS registry cluster around this scaffold reveals at least three closely related regioisomers: the 2,3-dimethoxy (CAS 1219912-83-0), 3,5-dimethoxy (CAS 1219914-41-6), and 5-chloro-2-methoxy (CAS 1226435-42-2) phenyl variants [1]. Among these, the 2,3-dimethoxy substitution pattern is distinct in that the two methoxy groups are adjacent (ortho to each other), creating a unique electron density distribution and steric environment on the phenyl ring compared to the meta-disposed 3,5-dimethoxy isomer [1]. This positional difference can alter the dihedral angle between the aryl ring and the urea plane, with downstream effects on target recognition and metabolic stability. No publicly available head-to-head bioactivity data comparing these regioisomers in the same assay system has been identified.

Chemical library Regioisomer differentiation Screening collection

Evidence-Backed Application Scenarios for 1-(2,3-Dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea (CAS 1219912-83-0)


BRD4 Bromodomain Screening and Hit-Validation Studies

With a measured Kd of 44 µM for BRD4 bromodomain 1 by PrOF NMR [1], this compound may serve as a weak binder reference point in epigenetic screening cascades. Researchers comparing structurally related analogs (e.g., the 3,5-dimethoxy regioisomer) against BRD4 BD1 should use identical NMR-based binding assays to generate the missing head-to-head affinity data that would enable evidence-based analog prioritization.

Conformational SAR Studies of N-Aryl-N′-cyclopentyl Urea Pharmacophores

The compound's 2,3-dimethoxy substitution pattern provides a defined test case for investigating how ortho-disposed methoxy groups influence urea cis–trans equilibrium, building on the class-level conformational framework established by Stewart et al. (2023) [2]. Its tertiary hydroxyl group on the cyclopentyl ring offers an additional intramolecular hydrogen-bonding probe for NMR- or X-ray-based conformational studies.

Physicochemical Property Comparative Studies: Hydroxyl vs. Non-Hydroxyl Cyclopentyl Ureas

The target compound (PSA 79.82 Ų, HBD 3, AlogP 2.13) [3] is measurably more polar than non-hydroxylated cyclopentyl urea analogs (e.g., ChemDiv Y206-0938: PSA 48.43 Ų, HBD 2, logP 2.57) . This makes it suitable for experiments designed to probe the impact of the tertiary hydroxyl group on aqueous solubility, Caco-2 permeability, and plasma protein binding within a matched molecular pair framework.

Screening Library Completion for Dimethoxyphenyl Urea Regioisomer SAR

As the sole 2,3-dimethoxy regioisomer among the hydroxycyclopentyl urea series reported in chemical catalogs (alongside CAS 1219914-41-6 and 1226435-42-2) [4], this compound is essential for completing regioisomeric SAR matrices. Procurement of all three regioisomers enables systematic exploration of methoxy positional effects on any newly identified biological target.

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